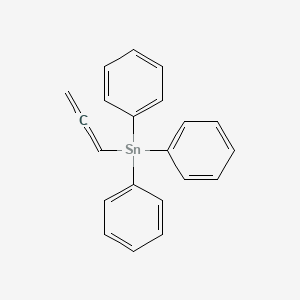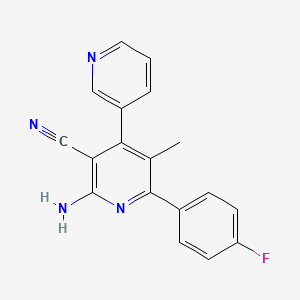
3-(Difluoromethylidene)-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethylidene)-N-phenylpentanamide is an organic compound characterized by the presence of a difluoromethylidene group attached to a pentanamide backbone with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed difluoromethylation of acrylamides, which involves the use of difluoromethylation reagents under mild reaction conditions . The reaction conditions often include the use of copper complexes, additives such as trifluoroacetic acid and N-methylformamide, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of 3-(Difluoromethylidene)-N-phenylpentanamide may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethylidene)-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethylidene)-N-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethylidene)-N-phenylpentanamide involves its interaction with molecular targets through its difluoromethylidene group. This group can form strong bonds with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethylidene)-N-phenylpentanamide
- 3-(Chloromethylidene)-N-phenylpentanamide
- 3-(Bromomethylidene)-N-phenylpentanamide
Uniqueness
3-(Difluoromethylidene)-N-phenylpentanamide is unique due to its difluoromethylidene group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of two fluorine atoms enhances its ability to participate in various chemical reactions and interact with biological targets .
Eigenschaften
CAS-Nummer |
926935-51-5 |
|---|---|
Molekularformel |
C12H13F2NO |
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
3-(difluoromethylidene)-N-phenylpentanamide |
InChI |
InChI=1S/C12H13F2NO/c1-2-9(12(13)14)8-11(16)15-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
YOAUDUPGDPTERL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(F)F)CC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


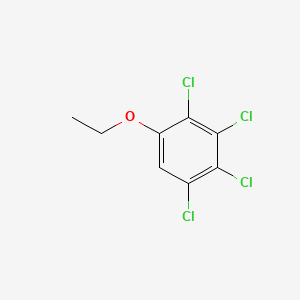
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
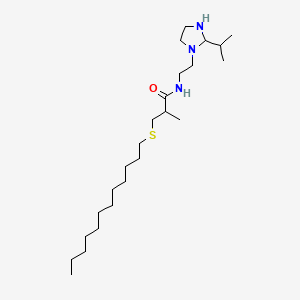
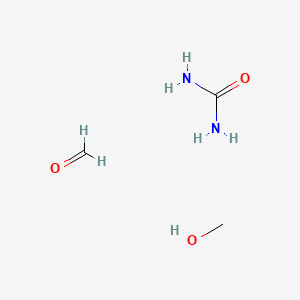
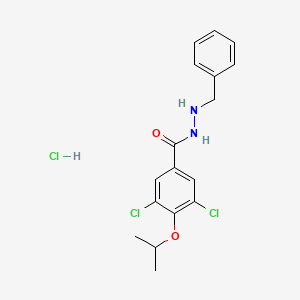
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
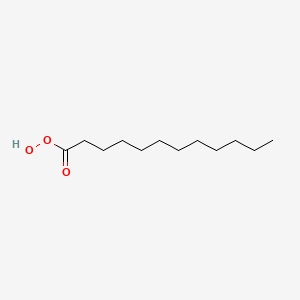
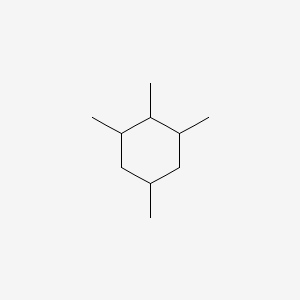
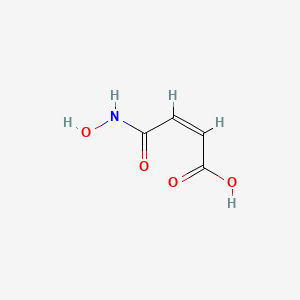
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)

